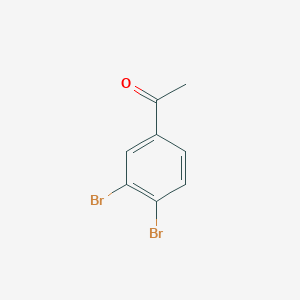

1-(3,4-Dibromophenyl)ethanone

Descripción general

Descripción

- Common Name : 1-(3,4-Dibromophenyl)ethanone

- CAS Number : 3114-30-5

- Molecular Formula : C<sub>8</sub>H<sub>6</sub>Br<sub>2</sub>O

- Molecular Weight : 277.941 g/mol

- Physical Properties :

- Density : 1.8±0.1 g/cm³

- Boiling Point : 330.2±32.0 °C at 760 mmHg

- Flash Point : 125.5±11.7 °C

- Chemical Properties :

- Exact Mass : 275.878540 Da

- LogP : 3.21

- Vapour Pressure : 0.0±0.7 mmHg at 25°C

- Index of Refraction : 1.589

Synthesis Analysis

- The synthetic route for 1-(3,4-Dibromophenyl)ethanone involves the reaction of appropriate starting materials. Further details on the specific synthetic steps would require a more in-depth literature search.

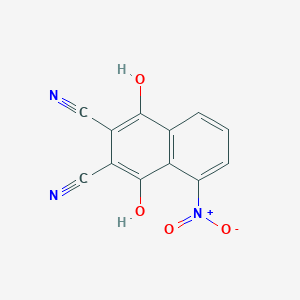

Molecular Structure Analysis

- The molecular structure of 1-(3,4-Dibromophenyl)ethanone consists of a phenyl ring with two bromine substituents and a carbonyl group (C=O) attached to the ethane backbone.

Chemical Reactions Analysis

- 1-(3,4-Dibromophenyl)ethanone can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, where an electrophile replaces a hydrogen atom on the aromatic ring.

Aplicaciones Científicas De Investigación

Fluorescent Probes in Biological Systems

1-(2-Hydroxyphenyl)ethanone, a derivative of 1-(3,4-Dibromophenyl)ethanone, is used in creating a BODIPY-based fluorescent probe for hydrogen sulfide (H2S) detection. This probe demonstrates high selectivity and sensitivity, enabling its use in studying HS− in biological systems like HCT-116 and CT-26 cells (Fang et al., 2019).

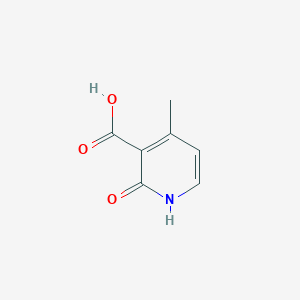

Phase Equilibrium in Chemical Engineering

Research on the phase equilibrium of 1-(3-nitrophenyl)ethanone, similar to 1-(3,4-Dibromophenyl)ethanone, in different solvents has significant implications in chemical engineering. The ternary phase diagrams developed for these compounds are vital for efficient separation processes in the chemical industry (Li et al., 2019).

Synthesis of Phenylpiperazine Derivatives

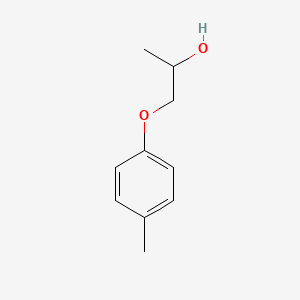

Electrochemical methods have been used to synthesize new phenylpiperazine derivatives, starting from compounds like 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone. These methods offer environmentally friendly, efficient alternatives for creating novel compounds in aqueous solutions (Nematollahi & Amani, 2011).

Mannich Reaction in Organic Synthesis

Mannich bases of 4-hydroxyacetophenone, a compound related to 1-(3,4-Dibromophenyl)ethanone, have been synthesized using microwave-assisted techniques. This environmentally benign method highlights the potential of using acetophenone derivatives in developing new organic synthesis routes (Aljohani et al., 2019).

Molecular Structure Analysis

Studies on the molecular structure, like those involving manganese(II) and zinc(II) complexes with 1-(2-{[(E)-3,5-dibromo-2-hydroxybenzylidene]amino}phenyl)ethanone oxime, provide insights into coordination chemistry and material science. Such research helps in understanding the bonding and electronic properties of these complexes (Chai et al., 2017).

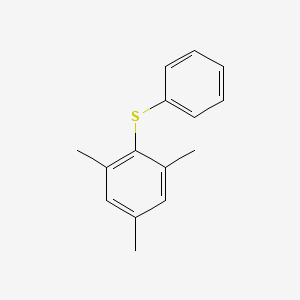

Degradation of Lignin Model Compounds

The degradation mechanisms of phenolic beta-1 lignin substructure model compounds, related to 1-(3,5-dimethoxy-4-hydroxyphenyl)ethanone, are important for understanding and improving the biodegradation processes of lignin in wood and other plant materials (Kawai et al., 1988).

Safety And Hazards

- The safety information for 1-(3,4-Dibromophenyl)ethanone includes warnings about ingestion, skin contact, and eye contact. Proper precautions should be taken when handling this compound.

Direcciones Futuras

- Further research could explore the reactivity of 1-(3,4-Dibromophenyl)ethanone in various reactions and its potential applications.

Propiedades

IUPAC Name |

1-(3,4-dibromophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWFVNMZKBLMAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70495045 | |

| Record name | 1-(3,4-Dibromophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dibromophenyl)ethanone | |

CAS RN |

3114-30-5 | |

| Record name | 1-(3,4-Dibromophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thieno[2,3-b]pyridin-5-ol](/img/structure/B1589956.png)